![molecular formula C21H20FN3O2 B14217861 Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- CAS No. 832102-89-3](/img/structure/B14217861.png)
Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- is a complex organic compound belonging to the quinoline family This compound is characterized by the presence of a quinoline core structure, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-, can be achieved through various methods. Some of the classical synthetic routes include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods involve the use of different starting materials and catalysts to construct the quinoline scaffold.
For instance, the Friedländer synthesis involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The Skraup synthesis, on the other hand, involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid .
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable and efficient methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods aim to optimize yield, reduce environmental impact, and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and various oxidizing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while electrophilic substitution can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s unique structure allows it to bind to these enzymes and disrupt their function, making it effective against various bacterial infections.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- include other quinoline derivatives such as:
- 2-(4-fluorophenyl)quinoline
- 6-fluoro-2-cyanoquinolone
- 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Uniqueness
What sets Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
832102-89-3 |
|---|---|
Molecular Formula |
C21H20FN3O2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[[4-(4-fluorophenyl)piperidin-1-yl]methyl]-6-nitroquinoline |
InChI |
InChI=1S/C21H20FN3O2/c22-18-4-1-15(2-5-18)16-9-11-24(12-10-16)14-19-6-3-17-13-20(25(26)27)7-8-21(17)23-19/h1-8,13,16H,9-12,14H2 |
InChI Key |
AALAFRCTXXQRKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)F)CC3=NC4=C(C=C3)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol](/img/structure/B14217780.png)
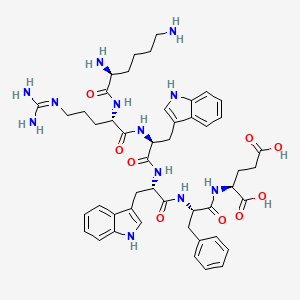
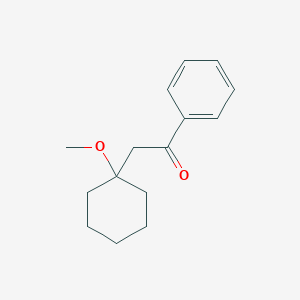
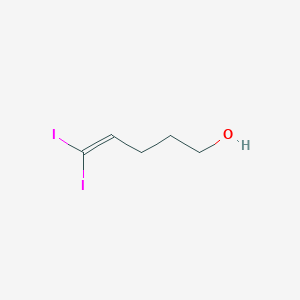
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B14217807.png)
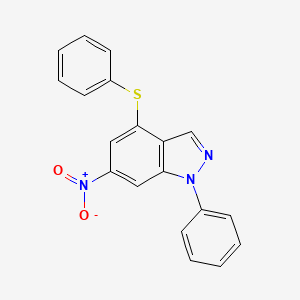
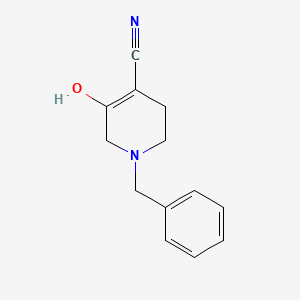
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine](/img/structure/B14217827.png)
![N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide](/img/structure/B14217831.png)
![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)
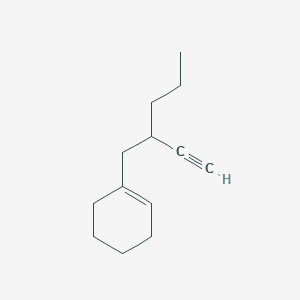
![5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine](/img/structure/B14217863.png)


